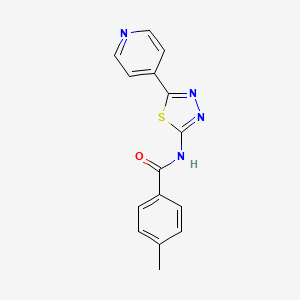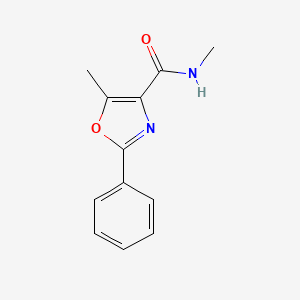![molecular formula C15H19N3O B7595560 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)
2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of various kinases and transcription factors that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have cardioprotective effects in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol in lab experiments is its versatility. This compound has been shown to have a range of effects in different areas of research, making it a valuable tool for scientists studying various diseases and conditions. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability to some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol. One area of research that holds promise is the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis of 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the preparation of quinoxaline-2-carboxaldehyde, which is then reacted with cyclohexanone to form the intermediate product. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment, where this compound has shown cytotoxic effects on various cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(quinoxalin-2-ylamino)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-14-8-4-1-5-11(14)9-17-15-10-16-12-6-2-3-7-13(12)18-15/h2-3,6-7,10-11,14,19H,1,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMERDZLFKBYIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)

![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)

![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)

![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)
![3-[1-(3-Hydroxybutylamino)ethyl]benzenesulfonamide](/img/structure/B7595566.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid](/img/structure/B7595580.png)